2-Methoxy-4-(trifluoromethyl)pyridin-3-ol
CAS No.: 1227575-33-8
Cat. No.: VC2746821
Molecular Formula: C7H6F3NO2
Molecular Weight: 193.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1227575-33-8 |
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Molecular Formula | C7H6F3NO2 |
Molecular Weight | 193.12 g/mol |
IUPAC Name | 2-methoxy-4-(trifluoromethyl)pyridin-3-ol |
Standard InChI | InChI=1S/C7H6F3NO2/c1-13-6-5(12)4(2-3-11-6)7(8,9)10/h2-3,12H,1H3 |
Standard InChI Key | YXCCMXXVPZFYEV-UHFFFAOYSA-N |
SMILES | COC1=NC=CC(=C1O)C(F)(F)F |
Canonical SMILES | COC1=NC=CC(=C1O)C(F)(F)F |
Physical and Chemical Properties
2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is characterized by its specific molecular structure and key physicochemical properties. The compound has garnered attention in chemical research due to its unique combination of functional groups that contribute to its reactivity and potential biological interactions.
The basic physical and chemical properties of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol are summarized in Table 1, providing essential information for researchers interested in this compound.
Table 1: Physical and Chemical Properties of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol
Property | Value |
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CAS Number | 1227575-33-8 |
Molecular Formula | C7H6F3NO2 |
Molecular Weight | 193.12 g/mol |
Standard InChI | InChI=1S/C7H6F3NO2/c1-13-6-5(12)4(2-3-11-6)7(8,9)10/h2-3,12H,1H3 |
Standard InChIKey | YXCCMXXVPZFYEV-UHFFFAOYSA-N |
SMILES | COC1=NC=CC(=C1O)C(F)(F)F |
PubChem Compound ID | 118704358 |
The trifluoromethyl group (-CF3) is a key feature of this compound, known to enhance lipophilicity and metabolic stability. This functional group increases the compound's ability to penetrate cell membranes and resist enzymatic degradation, making it potentially valuable for various biological applications. The methoxy group at position 2 influences the electronic distribution within the pyridine ring, while the hydroxyl group at position 3 provides a site for hydrogen bonding and further chemical modifications.
Biological Activities
Research into pyridine derivatives often focuses on their antimicrobial and anti-inflammatory properties. While specific studies on 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol are scarce, related compounds have shown promise in these areas.
Structure-Based Activity Predictions
The combination of a trifluoromethyl group and methoxy substituent on the pyridine ring creates a distinctive electronic environment that likely influences the compound's interactions with biological targets. The hydroxyl group at position 3 provides an additional site for hydrogen bonding with receptors or enzymes, potentially enhancing binding affinity and specificity.
Applications and Research Interest
Current Research Applications
Current applications of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol include:
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Basic Chemical Research: As a model compound for studying the properties and reactivity of trifluoromethylated heterocycles.
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Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules with potential biological activities.
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Structure-Activity Relationship Studies: Valuable in understanding how structural modifications affect biological activity in this class of compounds.
Structure-Activity Relationships
The structure of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol contains several functional groups that significantly influence its chemical and potential biological activities.
Impact of Functional Groups
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Trifluoromethyl Group (-CF3):
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Enhances lipophilicity, allowing better penetration of biological membranes
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Increases metabolic stability by resisting enzymatic degradation
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Creates a strong electron-withdrawing effect that alters the reactivity of the pyridine ring
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Methoxy Group (-OCH3):
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Influences the electronic properties of the compound through its electron-donating characteristics
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Affects hydrogen bonding capabilities and molecular recognition
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May serve as a site for metabolic transformations
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Hydroxyl Group (-OH):
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Provides a site for hydrogen bonding, influencing interactions with potential biological targets
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Affects the compound's solubility and pharmacokinetic properties
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Creates potential for further chemical modifications
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Position-Dependent Effects
The specific arrangement of these functional groups on the pyridine ring is crucial for determining the compound's properties. In kinetic studies of related compounds, such as 2-methoxy-6-(trifluoromethyl)pyridine, the position of substituents significantly affects reactivity with hydroxyl radicals . By analogy, the arrangement of functional groups in 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol likely creates a unique reactivity profile.
Comparative Analysis with Similar Compounds
Several compounds with structures similar to 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol exist, each with unique properties and applications. A comparative analysis provides insights into how structural variations affect properties and activities.
Table 2: Comparative Analysis of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol and Related Compounds
The differences in the position and nature of the substituents lead to variations in the compounds' physical properties, chemical reactivity, and biological activities. For instance, the replacement of the hydroxyl group with a methanol group in 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol likely affects hydrogen bonding capabilities and water solubility.
The reactivity patterns observed in 2-methoxy-6-(trifluoromethyl)pyridine with OH radicals suggest that the position of substituents significantly influences the compound's behavior in chemical reactions . This information can help predict the reactivity of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol in similar contexts.
Future Research Directions
Research on 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol and related compounds continues to evolve. Several promising directions for future investigation include:
Structural and Chemical Studies
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Improved Synthetic Methods: Development of more efficient and environmentally friendly synthesis routes with higher yields and fewer by-products.
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Detailed Structural Analysis: Advanced spectroscopic and crystallographic studies to fully characterize the compound's three-dimensional structure and electronic properties.
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Reaction Mechanism Studies: Investigation of the compound's reactivity in various chemical transformations, building on known kinetics of related compounds .
Biological and Application Studies
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Targeted Biological Screening: Systematic evaluation of the compound's activity against specific pathogens, enzymes, or cellular pathways.
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Derivative Development: Creation and testing of new derivatives with enhanced properties for specific applications.
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Structure-Activity Relationship Refinement: Detailed studies correlating minor structural modifications with changes in biological activity.
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Computational Modeling: Prediction of potential biological targets and activities using advanced molecular modeling techniques.
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